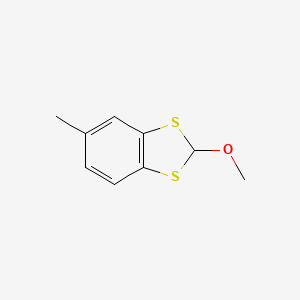
2-Methoxy-5-methyl-2H-1,3-benzodithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methyl-2H-1,3-benzodithiole is an organic compound that belongs to the class of benzodithioles This compound is characterized by the presence of a methoxy group and a methyl group attached to a benzodithiole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methyl-2H-1,3-benzodithiole typically involves the reaction of 2-methoxy-5-methylbenzenethiol with sulfur or sulfur-containing reagents under controlled conditions. One common method involves the use of a solvent such as dichloromethane or toluene, with the reaction being carried out at elevated temperatures to facilitate the formation of the benzodithiole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-2H-1,3-benzodithiole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzodithioles.
Substitution: Various substituted benzodithioles depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-5-methyl-2H-1,3-benzodithiole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methyl-2H-1,3-benzodithiole involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations that can modulate biological activities. For example, its oxidation products may interact with cellular proteins or enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylbenzenethiol: A precursor in the synthesis of 2-Methoxy-5-methyl-2H-1,3-benzodithiole.
2-Methoxy-5-methylbenzenesulfonic acid: An oxidation product with different chemical properties.
2-Methoxy-5-methylbenzene: A simpler aromatic compound with a methoxy and methyl group.
Uniqueness
This compound is unique due to its benzodithiole ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
53048-35-4 |
|---|---|
Molecular Formula |
C9H10OS2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
2-methoxy-5-methyl-1,3-benzodithiole |
InChI |
InChI=1S/C9H10OS2/c1-6-3-4-7-8(5-6)12-9(10-2)11-7/h3-5,9H,1-2H3 |
InChI Key |
WLCUSIUJZNVQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(S2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


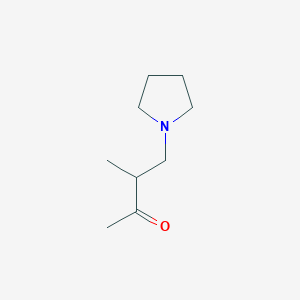
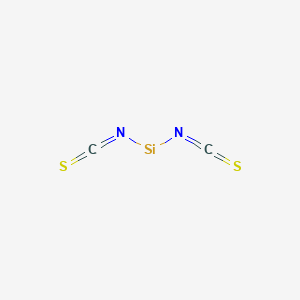
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
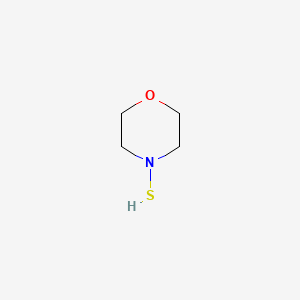
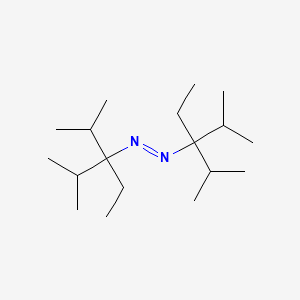
![Propanedioic acid, [[(6-methylpyrazinyl)amino]methylene]-, diethyl ester](/img/structure/B14650661.png)
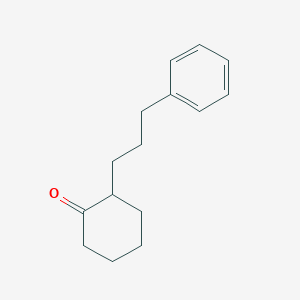
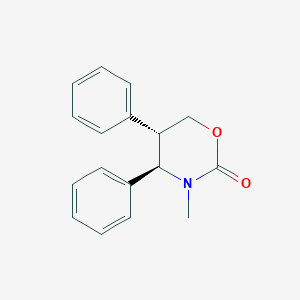
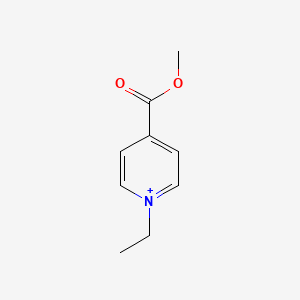


![4a,7-Ethano-4aH-naphth[1,8a-b]oxirene, octahydro-4,4,7-trimethyl-](/img/structure/B14650710.png)
![Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14650712.png)
![beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester](/img/structure/B14650717.png)
